Cas no 14553-09-4 (4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium)

4-ヒドロキシペント-3-エン-2-オン((Z)-4-ヒドロキシペント-3-エン-2-オン)は、不飽和ケトンアルコールの一種であり、有機合成中間体として重要な化合物です。特に、プラセオジミウムなどの希土類元素と組み合わせることで、触媒反応や錯体形成において高い反応性を示します。この化合物は、立体選択的な合成経路や官能基の導入に優れており、医薬品や機能性材料の開発において有用です。また、その独特な構造は光学的特性にも寄与し、先進的な化学プロセスへの応用が期待されています。

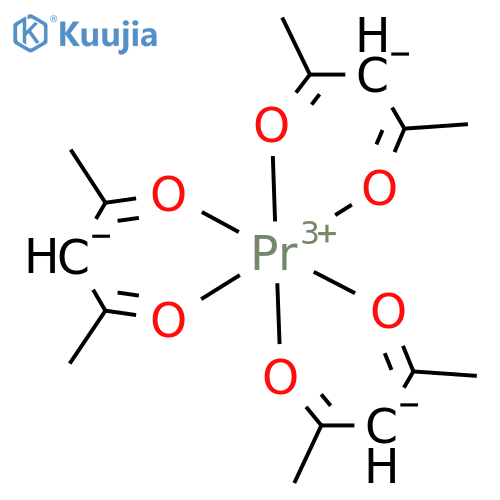

14553-09-4 structure

商品名:4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium

4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium 化学的及び物理的性質

名前と識別子

-

- Praseodymium (III) 2,4-pentanedionate

- Tris(pentane-2,4-dionato-O,O')praseodymium

- Praseodymium 2,4-Pentanedionate

- PRASEODYMIUM(III) ACETYLACETONATE HYDRATE

- PRASEODYMIUM ACETYL ACETONATE

- PRASEODYMIUM ACETYLACETONATE HYDRATE

- PRASEODYMIUM(III) ACETYLACETONATE

- Tris-(2,4-pentanedionato)-praseodymium

- Nsc139617

- 99.9%Pr

- Praseodymium 2,4-Pentanedionate 99.9%

- 4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium

- PRASEODYMIUM(III) 2,4-PENTANEDIONATE HYDRATE

- 14553-09-4

- NSC 139617

- EINECS 238-600-1

- (Z)-4-oxopent-2-en-2-olate;praseodymium(3+)

-

- MDL: MFCD00013500

- インチ: 1S/3C5H7O2.Pr/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3

- InChIKey: OXMGCUPHEWQXSW-UHFFFAOYSA-N

- ほほえんだ: CC1[CH-]C(C)=O[Pr+3]23(O=C(C)[CH-]C(C)=O2)(O=C(C)[CH-]C(C)=O3)O=1

計算された属性

- せいみつぶんしりょう: 310.14200

- どういたいしつりょう: 438.041

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 380

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 3

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112

- ひょうめんでんか: 0

- 互変異性体の数: 35

じっけんとくせい

- 色と性状: 緑色結晶、湿った蒸気に敏感で、潮解しやすい

- ゆうかいてん: 130 °C (dec.)(lit.)

- ふってん: 138.4°Cat760mmHg

- フラッシュポイント: 43.1°C

- PSA: 78.90000

- LogP: 2.79820

- じょうきあつ: No data available

- ようかいせい: 未確定

4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38-63

- セキュリティの説明: S26; S36

-

危険物標識:

- TSCA:No

- リスク用語:R20/21/22

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 59-2002-100g |

Praseodymium(III)acetylacetonatehydrate(99.9%-Pr)(REO) |

14553-09-4 | 100g |

4588.0CNY | 2021-07-12 | ||

| Ambeed | A607207-25g |

Praseodymium(III) acetylacetonate |

14553-09-4 | 99+% | 25g |

$102.0 | 2023-06-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P83640-25g |

Praseodymium (III) 2,4-pentanedionate |

14553-09-4 | 25g |

¥862.0 | 2021-09-08 | ||

| abcr | AB106256-50 g |

Praseodymium 2,4-pentanedionate; . |

14553-09-4 | 50 g |

€201.50 | 2023-07-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P856904-5g |

Praseodymium(III) acetylacetonate hydrate |

14553-09-4 | 98% | 5g |

¥356.00 | 2022-09-28 | |

| Ambeed | A607207-1g |

Praseodymium(III) acetylacetonate |

14553-09-4 | 99+% | 1g |

$10.0 | 2023-06-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_255633-25g |

Praseodymium(III) acetylacetonate hydrate, 99% |

14553-09-4 | 99% | 25g |

¥484.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D625952-100g |

PRASEODYMIUM 2,4-PENTANEDIONATE |

14553-09-4 | 97% | 100g |

$705 | 2024-05-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_255633-100g |

Praseodymium(III) acetylacetonate hydrate, 99% |

14553-09-4 | 99% | 100g |

¥1320.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D625952-100g |

PRASEODYMIUM 2,4-PENTANEDIONATE |

14553-09-4 | 97% | 100g |

$705 | 2025-02-24 |

4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

14553-09-4 (4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium) 関連製品

- 207801-29-4(Yttrium(III) 2,4-pentanedionate hydrate)

- 57402-46-7(Potassium-2,4-pentanedionate hemihydrate)

- 15554-47-9(YTTRIUM ACETYLACETONATE)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 57707-64-9(2-azidoacetonitrile)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14553-09-4)4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium

清らかである:99%/99%

はかる:100g/25g

価格 ($):812.0/275.0